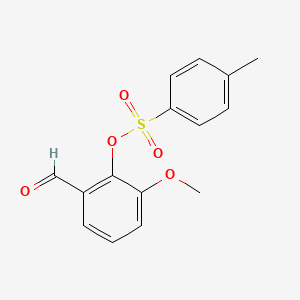

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

説明

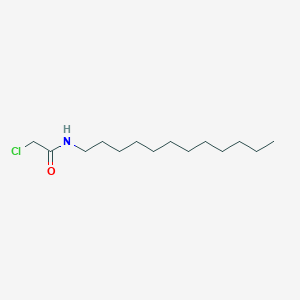

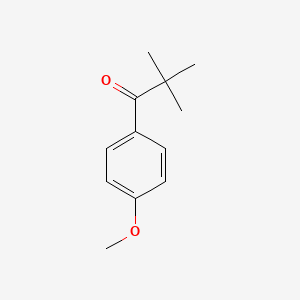

“2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate”, also known as FMMS, is an organic compound that belongs to the benzene sulfonate family. It is a yellow crystalline powder that is commonly used in scientific experiments due to its unique properties. The linear formula of this compound is C15H14O5S .

科学的研究の応用

Methanolysis and Catalysis

Methanolysis of derivatives of 2-formylbenzenesulfonate, including p-methoxyphenyl 2-formylbenzenesulfonate, demonstrates the catalytic role of the neighboring aldehyde carbonyl group. This catalysis is vital during nucleophilic substitution at sulfonyl sulfur, indicating potential applications in organic synthesis and catalysis (Shashidhar, Rajeev, & Bhatt, 1997).

Supramolecular Architecture

Research on solid-state structures of various formylphenyl arylsulfonates, including 2-formylphenyl 4-methylbenzenesulfonate, underscores the importance of noncovalent interactions like halogen bonding in supramolecular architectures. These interactions are crucial for understanding molecular assembly and designing new materials (Andleeb et al., 2018).

Fluorophore Precursors

Derivatives of 4-methylbenzenesulfonate, such as 6-methoxy and 2-methoxy analogues, are precursors for specific fluorophores like Zinquin ester, used for Zn(II) detection. Their structural and fluorescence properties are key in the development of sensitive and selective biochemical assays (Kimber et al., 2003).

Amino Sugar Synthesis

The compound plays a role in the synthesis of branched-chain amino sugars, indicating its significance in synthetic carbohydrate chemistry and potential applications in biochemistry and pharmaceuticals (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).

Antiviral Research

In antiviral research, modifications of 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate have shown potent effects against Hepatitis B Virus (HBV), highlighting its potential as a scaffold for developing new antiviral drugs (Huang et al., 2016).

Material Synthesis

The synthesis of compounds like 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) involves multi-step procedures, indicating potential applications in material science and organic synthesis (Pan et al., 2020).

Stereoselective Synthesis

Compounds like 2-methoxy-4-methyl-3-(4-methylbenzenesulfonyl)-5-phenyl-1,3-oxazolidine are used in stereoselective synthesis, demonstrating their significance in creating stereochemically complex molecules (Conde-Frieboes & Hoppe, 1992).

Molecular Structure and Docking Studies

Studies on compounds such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate reveal their molecular structure, spectral properties, and antimicrobial activities. Such research is pivotal in drug design and molecular biology (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Synthesis of Tetrahydropyridines

The compound is used in the regioselective synthesis of tetrahydropyridines, indicating its utility in the synthesis of heterocyclic compounds, important in medicinal chemistry (Overman, Flann, & Malone, 2003).

Anticancer Studies

Methoxy-substituted 3-formyl-2-phenylindoles, related to 2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate, have been studied for their inhibition of tubulin polymerization, highlighting their potential as anticancer agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Inhibition of Corrosion

In the field of materials science, derivatives like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate have been researched for their corrosion inhibition properties, particularly on aluminum in acidic mediums. This application is significant in industrial chemistry and corrosion science (Ehsani, Moshrefi, & Ahmadi, 2015).

Synthesis of 1,3,2-Dioxaphospholane-2-sulfide

The reaction of Lawesson's Reagent with dihydroxy compounds including 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, leads to the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives. This process is vital in organophosphorus chemistry (Shabana, Osman, & Atrees, 1994).

Safety And Hazards

特性

IUPAC Name |

(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFTQDINHXGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314204 | |

| Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |

CAS RN |

7740-04-7 | |

| Record name | NSC281248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)